molecular formula C15H18N4O4S B2943855 N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1448063-40-8

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2943855
CAS No.: 1448063-40-8
M. Wt: 350.39
InChI Key: IPLUMFNLDNFKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research, designed for For Research Use Only. Its structure incorporates two pharmacologically prominent motifs: a pyrazole-sulfonamide core and a (2-oxopyrrolidin-1-yl)phenyl moiety. The pyrazole-sulfonamide scaffold is a well-established pharmacophore known to confer potent inhibitory activity against a range of enzymes . Specifically, primary sulfonamides and their derivatives are recognized for their high affinity as Zinc Binding Groups (ZBGs) toward the active site of Carbonic Anhydrase (CA) isoenzymes, making them candidates for the development of CA inhibitors with potential applications in research areas such as glaucoma, epilepsy, and cancer . Furthermore, pyrazole-sulfonamide derivatives have been investigated for their antiproliferative properties in cellular models, highlighting their utility in oncology research . The (2-oxopyrrolidin-1-yl)phenyl moiety, which features a lactam ring, is a structural element found in compounds that interact with the central nervous system. When combined with the pyrazole-sulfonamide group, it suggests potential for multidisciplinary research, including the development of multi-targeting ligands for complex neurological conditions. This compound serves as a valuable reference standard and a key intermediate for researchers exploring structure-activity relationships, enzyme inhibition kinetics, and novel therapeutic agents.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-18-10-12(9-16-18)24(21,22)17-11-5-6-14(23-2)13(8-11)19-7-3-4-15(19)20/h5-6,8-10,17H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLUMFNLDNFKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Sulfonamide group : Known for its diverse biological activities.
  • Methoxy and pyrrolidinyl substituents : Contributing to the compound's lipophilicity and potential receptor interactions.

The molecular formula is C16H18N2O4SC_{16}H_{18}N_{2}O_{4}S with a molecular weight of approximately 350.39 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) :
    • This enzyme plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid with anti-inflammatory properties. Inhibition of NAAA can enhance PEA levels, leading to prolonged anti-inflammatory effects .
  • Interaction with other enzymes :
    • The compound has shown selective inhibition towards human fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), suggesting potential applications in managing inflammatory conditions .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound is closely linked to its structural components. Key findings from SAR studies include:

  • Substituent Positioning : Variations in the positioning of substituents on the pyrazole ring significantly affect inhibitory potency against NAAA. For instance, modifications at the para position have yielded compounds with enhanced activity .
  • Lipophilicity : The introduction of lipophilic groups has been correlated with increased inhibitory activity, indicating that hydrophobic interactions may play a vital role in binding affinity .

In Vitro Studies

In vitro assays have demonstrated the following activities:

CompoundTarget EnzymeIC50 (μM)Notes
This compoundNAAA0.042High potency
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazoleFAAH0.25Selective inhibition
N-(4-methoxy... sulfonamideAC0.34Moderate inhibition

These data indicate that the compound exhibits significant inhibitory activity against key enzymes involved in inflammatory pathways.

Case Studies

Several studies have explored the therapeutic potential of compounds similar to N-(4-methoxy...):

  • Anti-inflammatory Effects : A study highlighted the role of pyrazole sulfonamides in modulating inflammatory responses, demonstrating reduced cytokine production in cellular models .
  • Antimicrobial Activity : Research on related sulfonamide derivatives revealed promising antibacterial properties, suggesting potential applications in treating infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Pyrazole Cores

(a) N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide
  • Structure: Lacks the substituted phenyl and pyrrolidinone groups present in the target compound.
  • Key Differences : Simpler structure with methyl groups at positions 3 and 5 of the pyrazole ring.
(b) N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide
  • Structure: Contains dual pyrazole rings and a chlorophenoxy group.
  • Key Differences: The 3-chlorophenoxy substituent introduces electronegativity, which may enhance binding to hydrophobic pockets in enzymes.

Pyrrolidinone-Containing Analogs

(a) N-(4-(4-(3,5-dimethyl-1H-pyrazol-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (Compound 14 from )
  • Structure : Shares the 2-oxopyrrolidin-1-yl group attached to a phenyl ring but replaces the sulfonamide with an acetamide.
  • Key Differences: Functional Group: Acetamide instead of sulfonamide, reducing acidity and hydrogen-bond acceptor capacity. Substituents: A 3,5-dimethylpyrazole carbonyl group on the pyrrolidinone ring.
  • Physical Data : Melting point (mp) ~210–212°C; MW: 382.4 g/mol. Higher mp than typical sulfonamides, suggesting stronger crystal lattice interactions .
(b) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 from )
  • Structure : Incorporates a chromene-oxo group and pyrazolo-pyrimidine core.
  • Key Differences :
    • Complexity : Extended heterocyclic system (pyrazolo[3,4-d]pyrimidine) increases MW (589.1 g/mol) and may enhance kinase inhibition.
    • Bioactivity : Chromene and fluorophenyl groups likely contribute to fluorescence or DNA intercalation properties .

Substituted Phenyl Sulfonamides

(a) N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide
  • Structure : Features dual 4-methoxyphenylmethyl groups on the sulfonamide nitrogen.

Research Implications and Gaps

  • Structural Optimization: The target compound’s pyrrolidinone and methoxy groups may balance solubility and target affinity compared to bulkier analogs (e.g., chromene derivatives) .
  • Data Limitations : Physical properties (e.g., solubility, logP) and bioactivity data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.